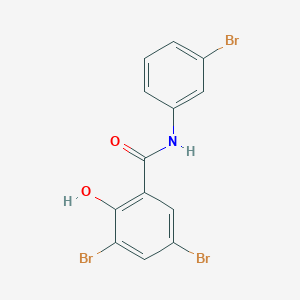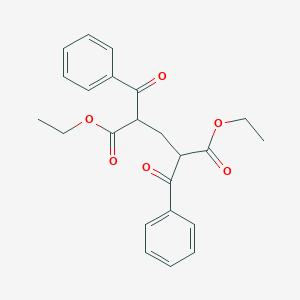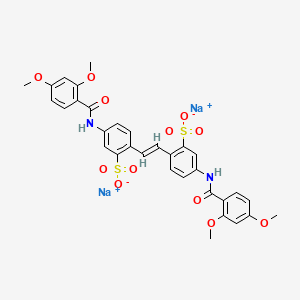
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is a heterocyclic compound with the molecular formula C16H10N2O and a molecular weight of 246.271 g/mol It is characterized by a fused ring system that includes benzene, imidazole, and azepine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
作用機序
The mechanism of action of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes, receptors, and other proteins, potentially modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
9H-Dibenzo(b,f)imidazo(1,2-d)azepine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
9H-Dibenzo(c,f)imidazo(1,2-a)azepine: Similar to the target compound but lacks the carbonyl group at the 9-position.
9H-Dibenzo(b,f)azepine: Another related compound with a different arrangement of the fused rings.
Uniqueness
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is unique due to its specific arrangement of fused rings and the presence of a carbonyl group at the 9-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
57960-37-9 |
|---|---|
分子式 |
C16H10N2O |
分子量 |
246.26 g/mol |
IUPAC名 |
2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-one |
InChI |
InChI=1S/C16H10N2O/c19-15-11-5-1-2-6-12(11)16-17-9-10-18(16)14-8-4-3-7-13(14)15/h1-10H |
InChIキー |
AYSFVIFYOXIPOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N4C2=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)


![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)



